molecular formula C2H4ClNO B057787 Methylaminoformyl chloride CAS No. 6452-47-7

Methylaminoformyl chloride

Cat. No. B057787
M. Wt: 93.51 g/mol
InChI Key: GRRYSIXDUIAUGY-UHFFFAOYSA-N
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Patent
US04095034

Procedure details

72 parts by weight of β-naphthol are dissolved in 250 parts by weight of cumene at 80° C. 46.7 parts by weight of methylcarbamyl chloride are stirred into this solution over a period of 10 minutes while nitrogen is simultaneously bubbled through the solution. The reaction is complete after 15 minutes. The hot reaction solution is cooled to 0° C and the precipitated β-naphthyl-N-methylcarbamate is isolated. The yield is 85% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[CH3:12][NH:13][C:14](Cl)=[O:15]>C1(C(C)C)C=CC=CC=1>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][C:14](=[O:15])[NH:13][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is simultaneously bubbled through the solution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OC(NC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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